molecular formula C14H13F3N2O2S B10831006 2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid

2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid

Cat. No.: B10831006
M. Wt: 330.33 g/mol
InChI Key: TVKXUJXIOMUVFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

DF2726 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

DF2726 has several scientific research applications, including:

Mechanism of Action

DF2726 exerts its effects by acting as a non-competitive, negative allosteric modulator of CXCL8 (interleukin-8) signaling via its endogenous chemokine receptors CXCR1 and CXCR2 . By inhibiting the IL-8 pathway, DF2726 may help alleviate chemotherapy-induced neuropathic pain. The molecular targets involved include the CXCR1 and CXCR2 receptors, which play a role in the inflammatory response and pain signaling.

Comparison with Similar Compounds

DF2726 is structurally related to DF2755A . Both compounds share similar chemical backbones and mechanisms of action. DF2726 is unique in its specific modulation of the CXCL8 signaling pathway. Other similar compounds include:

These compounds highlight the potential of targeting chemokine receptors for therapeutic purposes.

Properties

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

2-methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid

InChI

InChI=1S/C14H13F3N2O2S/c1-13(2,11(20)21)8-3-5-9(6-4-8)18-12-19-10(7-22-12)14(15,16)17/h3-7H,1-2H3,(H,18,19)(H,20,21)

InChI Key

TVKXUJXIOMUVFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F)C(=O)O

Origin of Product

United States

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